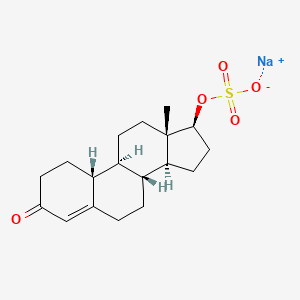
Lithium L-aziridine-2-carboxylate
Overview
Description
Lithium L-aziridine-2-carboxylate, with the chemical formula C3H4LiNO2 , is a chiral building block. It is often used in peptide synthesis and can form complexes with transition metal salts . The compound is also known as L-Aziridine-2-carboxylic acid lithium salt .
Synthesis Analysis
The synthesis of aziridine-2-carboxylic acid derivatives involves the introduction of an aziridine ring into the carboxylic acid functional group. These derivatives have attracted attention in medicinal chemistry due to their potential applications as PDIA1 inhibitors .
Molecular Structure Analysis
The molecular structure of Lithium L-aziridine-2-carboxylate consists of an aziridine ring attached to a carboxylate group. The lithium ion (Li+) acts as a counterion to balance the charge. The compound’s empirical formula is C3H4LiNO2 , and its molecular weight is approximately 93.01 g/mol .
Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives, including Lithium L-aziridine-2-carboxylate, have been investigated for their potential as PDIA1 inhibitors. These compounds can selectively alkylate thiol groups of cancer cell surface proteins, making them interesting candidates for anticancer immunomodulation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chelation and Complex Formation
Lithium L-aziridine-2-carboxylate serves as a chelate ligand in the formation of complexes with various transition metal salts . This application is crucial in the field of inorganic chemistry where these complexes are studied for their unique properties and potential uses in catalysis, material science, and more.
Synthesis of Amino Acids
The compound is used as a chiral building block for the synthesis of various amino acids . By undergoing ring-opening reactions with nucleophiles, protected derivatives of Lithium L-aziridine-2-carboxylate can lead to the production of amino acids, which are fundamental components of peptides and proteins.
Peptide Synthesis
In peptide synthesis, Lithium L-aziridine-2-carboxylate is employed for its ability to introduce aziridine rings into peptide chains . This process is significant in the development of novel peptides with potential therapeutic applications.
Organic Synthesis
As a reagent in organic synthesis, this compound is involved in the preparation of N-acylaziridine-2-carboxylic acid esters , which are valuable intermediates in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Lithium L-aziridine-2-carboxylate is a chiral building block . It is primarily used as a chelate ligand to form complexes with transition metal salts . These complexes can then interact with various targets depending on the specific transition metal and the environment in which the reaction takes place.
Mode of Action
The aziridine ring in Lithium L-aziridine-2-carboxylate is highly reactive due to its strain . This reactivity allows it to undergo nucleophilic ring opening reactions . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .
Biochemical Pathways
It is known that aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The primary result of the action of Lithium L-aziridine-2-carboxylate is the formation of complexes with transition metal salts . These complexes can then be used in various chemical reactions, including the synthesis of a variety of biologically and pharmaceutically important drugs .
Action Environment
The action, efficacy, and stability of Lithium L-aziridine-2-carboxylate are highly dependent on the specific environmental conditions in which it is used. Factors such as the presence of electron-withdrawing substituents, the type of incoming nucleophiles, and the specific transition metal salts used can all influence the compound’s action .
Future Directions
properties
IUPAC Name |
lithium;(2S)-aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWDLXRNCMIHH-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@H](N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4LiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635568 | |
| Record name | Lithium (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium L-aziridine-2-carboxylate | |
CAS RN |
67413-27-8 | |
| Record name | Lithium (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium L-aziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)

![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)






